molecular formula C14H15NO2 B14073313 Hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione CAS No. 1444-95-7

Hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14073313
CAS No.: 1444-95-7
M. Wt: 229.27 g/mol
InChI Key: SHLALXCFPAKZHG-UHFFFAOYSA-N
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Description

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 246.2586 g/mol . This compound is known for its unique structural configuration, which includes a phenyl group attached to a cyclohexane ring with two carboxylic acid groups in a cis configuration.

Preparation Methods

The synthesis of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide typically involves the following steps:

    Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of reactions, including hydrogenation and halogenation.

    Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the cyclohexane derivative in the presence of a Lewis acid catalyst.

    Dicarboxylic Acid Formation: The final step involves the oxidation of the cyclohexane ring to introduce the carboxylic acid groups.

Chemical Reactions Analysis

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural configuration allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide can be compared with other similar compounds, such as:

    4-trans-Phenylcyclohexane-1,2-dicarboxylic acid: This compound lacks the imide group but shares a similar cyclohexane and phenyl structure.

    4-trans-Phenylcyclohexane-1,2-dicarboxylic anhydride: This compound contains an anhydride group instead of the imide group.

    4-trans-Phenylcyclohexane-1,2-dicarboxylic ester: This compound has ester groups in place of the carboxylic acid groups.

The uniqueness of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

1444-95-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C14H15NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16,17)

InChI Key

SHLALXCFPAKZHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)NC2=O

Origin of Product

United States

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